Cas no 78644-76-5 (N-(3-Methoxyphenyl)pyridin-2-amine)

N-(3-Methoxyphenyl)pyridin-2-amine structure
78644-76-5 structure
商品名:N-(3-Methoxyphenyl)pyridin-2-amine
CAS番号:78644-76-5
MF:C12H12N2O
メガワット:200.23648
CID:1094918
PubChem ID:12695760

N-(3-Methoxyphenyl)pyridin-2-amine 化学的及び物理的性質

名前と識別子

    • N-(3-Methoxyphenyl)pyridin-2-amine
    • 2-(3-methoxyanilino)pyridine
    • SCHEMBL7968715
    • N-(3-methoxyphenyl)-2-aminopyridine
    • DTXSID80507168
    • 78644-76-5
    • HS-5351
    • インチ: InChI=1S/C12H12N2O/c1-15-11-6-4-5-10(9-11)14-12-7-2-3-8-13-12/h2-9H,1H3,(H,13,14)
    • InChIKey: KHLMIOVBJWUDRH-UHFFFAOYSA-N
    • ほほえんだ: COC1=CC=CC(=C1)NC2=CC=CC=N2

計算された属性

  • せいみつぶんしりょう: 200.094963011g/mol
  • どういたいしつりょう: 200.094963011g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 15
  • 回転可能化学結合数: 3
  • 複雑さ: 187
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.7
  • トポロジー分子極性表面積: 34.2Ų

N-(3-Methoxyphenyl)pyridin-2-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM171029-5g
N-(3-methoxyphenyl)pyridin-2-amine
78644-76-5 95%
5g
$704 2021-08-05
Chemenu
CM171029-5g
N-(3-methoxyphenyl)pyridin-2-amine
78644-76-5 95%
5g
$704 2024-07-23
Alichem
A029193178-1g
N-(3-Methoxyphenyl)pyridin-2-amine
78644-76-5 95%
1g
$400.00 2023-09-01
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1742690-1g
n-(3-Methoxyphenyl)pyridin-2-amine
78644-76-5 98%
1g
¥1957.00 2024-07-28

N-(3-Methoxyphenyl)pyridin-2-amine 関連文献

N-(3-Methoxyphenyl)pyridin-2-amineに関する追加情報

N-(3-Methoxyphenyl)pyridin-2-amine (CAS 78644-76-5): A Comprehensive Overview of Properties and Applications

N-(3-Methoxyphenyl)pyridin-2-amine (CAS 78644-76-5) is an important organic compound with a wide range of applications in pharmaceutical research and material science. This aromatic amine derivative features a pyridine ring linked to a methoxyphenyl group through an amine bridge, creating unique chemical properties that make it valuable for various scientific and industrial purposes.

The molecular structure of N-(3-Methoxyphenyl)pyridin-2-amine consists of a pyridine-2-amine moiety connected to a 3-methoxyphenyl substituent. This particular arrangement contributes to its electron-rich character and makes it an interesting building block in medicinal chemistry. Researchers have shown growing interest in this compound due to its potential as a pharmacophore in drug discovery programs targeting neurological and inflammatory conditions.

In recent years, N-(3-Methoxyphenyl)pyridin-2-amine has gained attention in the context of AI-driven drug discovery, as machine learning algorithms have identified its structural features as potentially valuable for certain therapeutic applications. The compound's molecular weight of 200.24 g/mol and its balanced lipophilicity profile make it particularly interesting for researchers working on blood-brain barrier penetration studies.

The synthesis of N-(3-Methoxyphenyl)pyridin-2-amine typically involves Buchwald-Hartwig coupling reactions between appropriate pyridine and aniline precursors. Modern green chemistry approaches have optimized these synthetic routes to improve yields and reduce environmental impact. Analytical characterization of this compound includes standard techniques such as NMR spectroscopy, mass spectrometry, and HPLC purity analysis.

From a material science perspective, N-(3-Methoxyphenyl)pyridin-2-amine has shown promise in the development of organic electronic materials. Its conjugated system and ability to participate in charge transfer complexes make it a candidate for use in OLED technologies and organic semiconductors. Researchers are particularly interested in how the methoxy group influences the compound's electronic properties in these applications.

The solubility characteristics of N-(3-Methoxyphenyl)pyridin-2-amine make it compatible with various organic solvents, including dichloromethane, ethanol, and dimethyl sulfoxide. This property, combined with its thermal stability (typically stable up to 200°C), enhances its utility in different research and industrial processes. Proper storage conditions for this compound typically involve protection from light and moisture at room temperature.

In the context of current pharmaceutical trends, derivatives of N-(3-Methoxyphenyl)pyridin-2-amine are being investigated for their potential in addressing neurodegenerative diseases, a major focus area in modern drug development. The compound's structural features align well with current strategies targeting protein misfolding and oxidative stress pathways implicated in conditions like Alzheimer's and Parkinson's diseases.

The global market for specialized chemical compounds like N-(3-Methoxyphenyl)pyridin-2-amine has been growing steadily, driven by increasing R&D investments in both pharmaceutical and advanced materials sectors. Suppliers typically offer this compound in various quantities, from milligram-scale for research purposes to kilogram quantities for industrial applications, with purity grades ranging from 95% to 99%+.

Quality control for N-(3-Methoxyphenyl)pyridin-2-amine involves rigorous testing protocols to ensure chemical identity, purity, and absence of impurities. Advanced analytical techniques such as LC-MS and chiral HPLC are often employed to verify the compound's specifications. These quality measures are particularly important when the compound is intended for use in biological screening or material fabrication processes.

From a regulatory perspective, N-(3-Methoxyphenyl)pyridin-2-amine is generally considered a research chemical with no significant restrictions for laboratory use. However, researchers should always consult current chemical safety guidelines and local regulations when working with this or any other chemical substance. Proper personal protective equipment and laboratory ventilation are recommended when handling this compound.

The future outlook for N-(3-Methoxyphenyl)pyridin-2-amine appears promising, with ongoing research exploring its potential in catalysis, material science, and medicinal chemistry. As synthetic methodologies continue to advance and our understanding of structure-activity relationships deepens, this compound and its derivatives will likely find even broader applications across scientific disciplines.

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